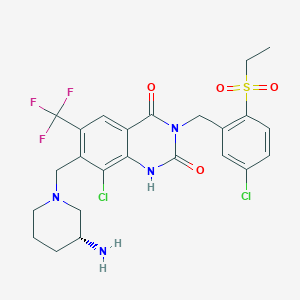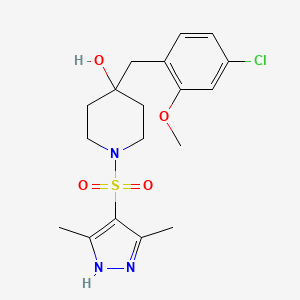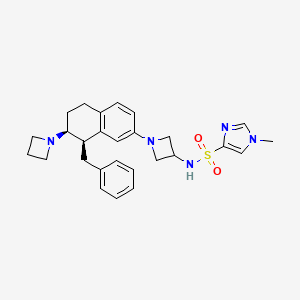
Cis-N-(1-(4-benzyl-7-fluoro-3-(methylamino)chroman-6-yl)azetidin-3-yl)-1-cyclopropylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “US9586945, 19a” is a synthetic organic molecule known for its potent inhibitory effects on the signal transducer and activator of transcription 6 (STAT6) pathway. This pathway is crucial in the regulation of immune responses, particularly in the context of asthma and other inflammatory diseases . The compound is a phosphopeptide mimic that blocks the interaction of interleukin-4 (IL-4) and interleukin-13 (IL-13) receptors with the SH2 domain of STAT6, thereby preventing downstream transcriptional activities .
Méthodes De Préparation
The preparation of “US9586945, 19a” involves several synthetic steps. The synthetic route typically starts with the reaction of an internal anhydride compound with hydrazine hydrochloride to form an intermediate compound. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
“US9586945, 19a” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions employed .
Applications De Recherche Scientifique
“US9586945, 19a” has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the STAT6 pathway and its role in various chemical processes.
Biology: The compound is employed in biological studies to investigate the mechanisms of immune response regulation and inflammation.
Mécanisme D'action
The mechanism of action of “US9586945, 19a” involves its role as a phosphopeptide mimic. By blocking the interaction of IL-4 and IL-13 receptors with the SH2 domain of STAT6, the compound prevents the activation of STAT6 and subsequent transcriptional activities. This inhibition disrupts the expression of genes involved in immune responses, thereby reducing inflammation and other related effects .
Comparaison Avec Des Composés Similaires
“US9586945, 19a” can be compared with other STAT6 inhibitors and phosphopeptide mimics. Similar compounds include:
Compound 19: Another potent STAT6 inhibitor with a similar mechanism of action.
PD077845: A compound with comparable inhibitory effects on the STAT6 pathway.
The uniqueness of “US9586945, 19a” lies in its specific structural modifications that enhance its potency and selectivity for the STAT6 pathway, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C24H30FN3O3S |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
N-[1-[(3S,4S)-4-benzyl-7-fluoro-3-(methylamino)-3,4-dihydro-2H-chromen-6-yl]azetidin-3-yl]-1-cyclopropylmethanesulfonamide |
InChI |
InChI=1S/C24H30FN3O3S/c1-26-22-14-31-24-11-21(25)23(10-20(24)19(22)9-16-5-3-2-4-6-16)28-12-18(13-28)27-32(29,30)15-17-7-8-17/h2-6,10-11,17-19,22,26-27H,7-9,12-15H2,1H3/t19-,22+/m0/s1 |
Clé InChI |
BOABKZGNZKTRFI-SIKLNZKXSA-N |
SMILES isomérique |
CN[C@@H]1COC2=CC(=C(C=C2[C@@H]1CC3=CC=CC=C3)N4CC(C4)NS(=O)(=O)CC5CC5)F |
SMILES canonique |
CNC1COC2=CC(=C(C=C2C1CC3=CC=CC=C3)N4CC(C4)NS(=O)(=O)CC5CC5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-Hydroxy-1-[[4-(5-methylpyridin-2-yl)oxyphenyl]methyl]-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837019.png)
![N-[2-[1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B10837025.png)
![(1R,2S)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B10837033.png)
![1-[5-(4-Chloro-3,5-dimethoxyphenyl)furan-2-yl]-2-ethoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]ethanone](/img/structure/B10837038.png)
![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10837054.png)
![(S)-N-((5-(Ethylsulfonyl)pyridin-2-YL)methyl)-5'-methyl-1-((R)-1-(2-(trifluoromethyl)pyrimidin-5-YL)ethyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxamide](/img/structure/B10837056.png)
![((1R,3S)-1-amino-3-((R)-2-((pentyloxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentyl)methyl dihydrogen phosphate](/img/structure/B10837057.png)

![3-[2-[4-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]-2-methylpropanoic acid](/img/structure/B10837067.png)
![1-[3-[4-[3,5-Bis(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone](/img/structure/B10837071.png)
![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-7-morpholin-4-yl-1,5-naphthyridine-2-carboxamide](/img/structure/B10837079.png)
![(5'S)-5-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B10837086.png)

